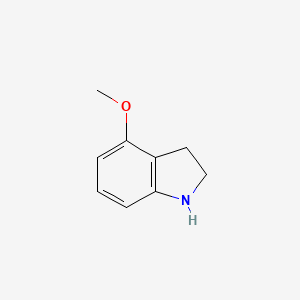

4-methoxy-2,3-dihydro-1H-indole

説明

Overview of Indole (B1671886) and Dihydroindole Core Structures in Natural Products and Synthetic Chemistry

The indole ring system is a ubiquitous motif in nature, forming the backbone of the essential amino acid tryptophan and a plethora of alkaloids with potent physiological effects. nih.gov This prevalence has established the indole as a "privileged structure" in medicinal chemistry, a scaffold that is capable of binding to multiple, unrelated classes of biological targets. rsc.org Dihydroindoles, while less common in nature than their aromatic counterparts, are found in a number of natural products and are recognized as crucial intermediates in the biosynthesis of various alkaloids. In synthetic chemistry, both indole and dihydroindole cores serve as versatile building blocks for the construction of complex molecular architectures with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov

Historical Context of Dihydroindole Synthesis and Derivatization

The journey into the synthesis of indoles began in the late 19th century, with the work of Adolf von Baeyer on the reduction of oxindole (B195798) to indole. The subsequent development of methods like the Fischer indole synthesis further solidified the importance of this heterocyclic system. The synthesis of dihydroindoles, or indolines, has historically been achieved through the reduction of the corresponding indole. acs.org Early methods often involved metal-acid reductions or catalytic hydrogenation, though these approaches could sometimes lead to over-reduction or side reactions. google.com Over the years, more selective and milder reducing agents have been developed, such as borane (B79455) complexes in the presence of trifluoroacetic acid, which allow for the efficient and clean conversion of indoles to indolines. google.com The derivatization of the dihydroindole core has also evolved, with modern synthetic methods enabling precise functionalization at various positions of the ring system, thus expanding the chemical space available for drug discovery. nih.gov

Rationale for Research Focus on 4-Methoxy-2,3-dihydro-1H-indole as a Privileged Scaffold

The designation of a molecule as a "privileged scaffold" stems from its ability to serve as a versatile template for the development of ligands for diverse biological targets. rsc.org this compound has emerged as such a scaffold due to a confluence of advantageous structural and electronic properties. chemimpex.com The dihydroindole core provides a rigid, three-dimensional framework that can orient substituents in a well-defined spatial arrangement, facilitating optimal interactions with protein binding sites.

The introduction of a methoxy (B1213986) group at the 4-position of the dihydroindole ring is a key feature that enhances its privileged character. The methoxy group, an electron-donating substituent, can significantly influence the electronic properties of the aromatic ring, modulating the molecule's reactivity and biological activity. Furthermore, the methoxy group can participate in hydrogen bonding interactions with biological targets and can improve a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This strategic placement of the methoxy group on the dihydroindole scaffold has led to the development of compounds with promising therapeutic potential, particularly in the realm of neurological disorders. chemimpex.com

Current Research Landscape and Emerging Trends in Methoxy-Substituted Dihydroindoles

The current research landscape for methoxy-substituted dihydroindoles is vibrant and expanding. A significant trend is the development of novel synthetic methodologies to access these compounds with greater efficiency and stereocontrol. mdpi.comorganic-chemistry.org This includes the use of advanced catalytic systems for the asymmetric reduction of substituted indoles, yielding chiral dihydroindoles with high enantiomeric purity. organic-chemistry.org

Another emerging trend is the exploration of this compound and its derivatives in a wider range of therapeutic areas beyond neuroscience. Researchers are investigating their potential as anticancer, anti-inflammatory, and antimicrobial agents, driven by the diverse biological activities observed for the broader class of indole derivatives. nih.gov The functionalization of the dihydroindole core at various positions is a key strategy being employed to generate libraries of novel compounds for high-throughput screening and lead optimization. The strategic incorporation of the 4-methoxy group is often a central design element in these efforts, aiming to enhance potency and selectivity for specific biological targets.

特性

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOTXFNRNVNXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585691 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7555-94-4 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 2,3 Dihydro 1h Indole and Its Derivatives

Classical Approaches to Dihydroindole Ring System Synthesis

Classical strategies for constructing the dihydroindole core often involve either the reduction of a pre-formed indole (B1671886) ring or the cyclization of acyclic precursors. The presence of a methoxy (B1213986) group can activate the indole system, influencing the choice of reagents and reaction conditions. chim.it

The direct reduction of the C2-C3 double bond of an indole is a common method for accessing the corresponding dihydroindole. The electron-donating nature of the methoxy group enhances the electron density of the indole ring, which can affect the efficiency and selectivity of the reduction. chim.it

Catalytic hydrogenation is a widely used and environmentally benign method for the reduction of indoles to indolines. nih.gov However, the reaction can be challenging due to the high resonance stability of the indole's aromatic system. nih.gov Potential side reactions include over-reduction of the benzene (B151609) ring to yield octahydroindoles or catalyst poisoning by the indoline (B122111) product, which is a secondary amine. nih.gov

To overcome these challenges, specific catalytic systems and conditions have been developed. For instance, heterogeneous catalysis using Platinum on carbon (Pt/C) in the presence of an acid activator like p-toluenesulfonic acid in an aqueous medium has been shown to be effective for the hydrogenation of various substituted indoles. nih.gov The acid promotes the protonation of the indole at the C3 position, generating an iminium ion intermediate. This disruption of the aromatic system facilitates the hydrogenation of the C2-C3 double bond. nih.gov

| Catalyst | Activator/Solvent | Conditions | Outcome |

| Pt/C | p-toluenesulfonic acid / Water | H₂ gas | Selective reduction to indoline nih.gov |

| Rhodium complexes | - | H₂ gas | Hydrogenation of the benzene ring in oxindoles acs.org |

| Bimetallic CuₓNiᵧ | - | H₂ gas | Used for hydrogenation of other functional groups on methoxy-anilines rsc.org |

While studies focusing specifically on 4-methoxyindole (B31235) are detailed, the general principles apply. The methoxy group's electronic influence would be a key consideration in optimizing reaction conditions to achieve high yields of 4-methoxy-2,3-dihydro-1H-indole.

Metal hydride reagents are fundamental tools for the reduction of various functional groups in organic synthesis. chem-station.com Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) have distinct reactivity profiles. chem-station.comwikipedia.org LiAlH₄ is a very powerful reducing agent, capable of reducing esters, carboxylic acids, and amides, while NaBH₄ is milder and typically used for reducing aldehydes and ketones. chem-station.com

The reduction of the C2-C3 double bond of an indole using these common hydrides is not a standard transformation. However, modifications of these reagents or alternative metal hydride systems can be employed. For example, sodium cyanoborohydride (NaBH₃CN) is a weaker reducing agent that is stable in acidic conditions and is often used for the reductive amination of iminium ions, which are intermediates in the acidic hydrogenation of indoles. nih.govchem-station.com

The reactivity can also be tuned by replacing hydride with alkoxy groups, such as in lithium tri-tert-butoxy)aluminium hydride (LTBA), which shows increased selectivity. wikipedia.org In some contexts, palladium-catalyzed formate reduction has been used for isoindolines, though studies have shown that 4-methoxy substituted systems can be inert to these specific conditions, highlighting the electronic impact of the substituent. nih.gov

| Reagent | Typical Substrates | Reactivity Profile |

| Lithium aluminum hydride (LiAlH₄) | Esters, Amides, Ketones, Aldehydes | Very Strong chem-station.com |

| Sodium borohydride (NaBH₄) | Ketones, Aldehydes | Mild, Selective chem-station.com |

| Sodium cyanoborohydride (NaBH₃CN) | Iminium ions | Mild, Acid-stable chem-station.com |

The Fischer indole synthesis is a classic reaction that produces an aromatic indole from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org

A variation of this reaction is the "interrupted Fischer indolization," which allows for the synthesis of fused indoline ring systems. nih.gov In this approach, the reaction is stopped before the final aromatization step that would typically lead to the indole. This strategy can be employed to access dihydroindole structures. For example, reacting N-substituted arylhydrazines with latent aldehydes like lactols can yield various indoline products under mild acidic conditions. nih.gov

The presence of a methoxy group on the phenylhydrazine precursor can lead to peculiar outcomes in the Fischer synthesis. nih.govresearchgate.net Studies have shown that the cyclization of methoxy-substituted phenylhydrazones can sometimes occur on the side of the ring bearing the substituent, which is not typically observed. nih.govresearchgate.net By carefully selecting the substrates and controlling the reaction conditions, this methodology can be adapted to halt the sequence at the dihydroindole stage, providing a pathway to methoxy-substituted indolines. The process is convergent and can be operationally simple. nih.gov

Instead of reducing an existing indole ring, dihydroindoles can be constructed through cyclization reactions of appropriately functionalized acyclic precursors. These methods build the heterocyclic ring system from the ground up.

A modern approach for the synthesis of dihydroindoles involves a tandem reaction sequence initiated by the reaction of a donor/acceptor carbene with an unactivated arene. nih.govacs.org This methodology provides a powerful way to build molecular complexity. acs.org

In this process, a carbene precursor, such as a derivative of 1,2,3-triazole, is heated to generate a donor/acceptor carbene. This carbene then reacts with an arene, like methoxybenzene, to initiate a cascade of reactions. Computational studies suggest the formal cycloaddition proceeds through a tandem sequence involving arene cyclopropanation, a 6π electrocyclization, a 6π electrocyclic ring-opening, and finally a 3,5-sigmatropic rearrangement. nih.govacs.org This sequence ultimately yields [3a,7a]-dihydroindoles. nih.gov This method is notable for its ability to use unactivated arenes and for the distinctive regioselectivity of the cycloaddition process. acs.org The reaction can produce a mixture of [3+2]-cycloadducts and formal C-H functionalization products alongside the desired dihydroindoles. nih.gov

Cyclization Reactions Leading to the Dihydroindole Scaffold

Intramolecular Cyclizations

Intramolecular cyclization represents a direct and powerful strategy for assembling the bicyclic core of this compound. These reactions involve the formation of a key bond between two reactive centers within a single, appropriately functionalized acyclic precursor.

One prominent method is the reductive cyclization of indolylnitrochalcone derivatives. This two-step process begins with a Michael addition of an indole to a nitrochalcone, followed by a reductive cyclization of the resulting intermediate. For example, 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivatives can be effectively cyclized using iron in the presence of hydrochloric acid (Fe/HCl) in ethanol at reflux temperatures. This approach is noted for its clean reaction profiles and high product yields. nih.gov

Palladium-catalyzed intramolecular cyclizations are also widely employed for constructing the dihydroindole ring system. encyclopedia.pub These methods offer versatility and functional group tolerance.

Heck Reaction Followed by Reductive N-Heteroannulation: A two-step, one-pot sequence using a palladium catalyst can synthesize 3,4-fused tricyclic indole skeletons. The process involves an intramolecular Heck reaction followed by a reductive cyclization, affording the dihydroindole core in moderate to good yields. encyclopedia.pub

Cyclization of Alkynes and Imines: A novel palladium-catalyzed method involves the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines to produce 2-substituted-3-(1-alkenyl)indoles. The reaction proceeds by heating the substrate with palladium acetate and a phosphine (B1218219) ligand. This strategy is particularly useful for creating functionalized 3-alkenylindoles. organic-chemistry.org

Aniline-Tethered Alkynyl Cyclohexadienones: The intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones can be catalyzed by Palladium(II) acetate to form fused tetrahydropyrano[3,4-b]indoles. The mechanism is believed to involve a trans-amino-palladation of the carbon-carbon triple bond. mdpi.com

Another powerful strategy is the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes. Heating the enyne substrate promotes a cycloaddition that forms a highly strained intermediate, which then rearranges to the indoline product. This modular approach is particularly effective for constructing indolines with multiple substituents on the six-membered ring. nih.gov

Advanced and Green Chemistry Synthetic Strategies

Modern synthetic efforts are increasingly focused on developing advanced and environmentally benign strategies. These methods aim to improve efficiency, reduce waste, and provide access to novel derivatives under mild conditions. Green chemistry principles are applied through the use of sustainable catalysts, atom-efficient reactions like one-pot cascades, and the use of greener solvents. mdpi.com

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is critical for the efficient synthesis of a specific isomer like this compound, avoiding the formation of unwanted byproducts.

A tandem [3+2] heteroannulation strategy has been developed for the synthesis of carbazoles, which showcases principles of chemo- and regioselectivity that can be applied to related indole systems. This approach combines two mechanistically distinct bond-forming processes, where careful selection of catalyst, ligand, and base is crucial for controlling the reaction outcome. acs.org For instance, in palladium-catalyzed reactions, the choice of ligand (e.g., DavePhos) and base (e.g., K₃PO₄) can direct the C-N bond formation to a specific position. acs.org

Rhodium(III)-catalyzed [4+1] annulation between indoles and alkynes provides a redox-neutral pathway to functionalized indol-3-ones, demonstrating high regioselectivity. acs.org Similarly, the synthesis of 2-substituted indoles can be achieved via a nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization. In this cascade, an ortho-alkyne group serves a dual role: it activates the substrate for the initial SNAr reaction and then participates in the subsequent ring-closing step, ensuring regiocontrol. rsc.org

Microwave-assisted [3+2] cycloaddition reactions between substituted isatins, α-amino acids, and nitroethenes can produce spiro[pyrrolidine-2,3'-oxindoles] in a chemo- and regioselective manner. mdpi.com The specific arrangement of the groups around the newly formed pyrrolidine ring is dictated by the reaction partners and conditions. mdpi.com

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral dihydroindole derivatives is of significant interest due to their prevalence in pharmaceuticals and natural products. semanticscholar.org Asymmetric synthesis strategies aim to control the formation of stereocenters, leading to a single desired enantiomer or diastereomer.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This method is reliable and practical, making it a common choice in drug development. wikipedia.orgrsc.org

Oxazolidinones , often called Evans' auxiliaries, are widely used for this purpose. researchgate.netsigmaaldrich.com The general process involves three steps:

Covalent attachment of the chiral auxiliary to the substrate.

A diastereoselective transformation, such as an alkylation or aldol (B89426) reaction, where the steric bulk of the auxiliary directs the approach of the incoming reagent.

Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

This strategy has been successfully applied in the asymmetric alkylation of various enolates, which is a key step in the total synthesis of numerous biologically active natural products. rsc.org The predictability and high diastereoselectivity of these reactions make them a powerful tool for constructing chiral molecules. williams.edu

| Auxiliary Type | Reaction | Key Features |

| Oxazolidinones | Asymmetric Alkylation | High diastereoselectivity, predictable stereochemical outcome, auxiliary is recoverable. wikipedia.orgwilliams.edu |

| Camphorsultam | Aldol Reactions | Steric hindrance directs the formation of specific diastereomers. |

| Pseudoephedrine | Alkylation | Forms a chiral enolate that reacts with electrophiles from a specific face. |

This table presents common chiral auxiliaries and their applications in asymmetric synthesis, which are principles applicable to the synthesis of chiral this compound derivatives.

Asymmetric catalysis is a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov This approach avoids the need for stoichiometric chiral reagents and the attachment/removal of auxiliaries.

Organocatalysis , using small organic molecules as catalysts, has emerged as a powerful tool. Chiral phosphoric acids (CPAs) are particularly effective Brønsted acid catalysts for a variety of asymmetric transformations involving indole derivatives. nih.govrsc.orgfrontiersin.org They can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov For example, the asymmetric dearomatization of 2,3-disubstituted indoles using a CPA catalyst can lead to chiral indolenines and fused indolines with excellent enantioselectivities. nih.gov

Transition-metal catalysis with chiral ligands is another cornerstone of asymmetric synthesis. nih.gov

Nickel-catalyzed reactions have been used for the asymmetric Friedel-Crafts alkylation of indoles to produce dihydroindoles with high yields and enantioselectivities (up to 91% ee). nih.gov

Rhodium-catalyzed asymmetric hydroboration/cyclization of 1,6-enynes using chiral ligands can produce chiral products with high enantiomeric excess (e.g., 90% ee). nih.gov

An organocatalytic intramolecular Michael addition has been developed for the asymmetric synthesis of 2,3-disubstituted indolines. Using a primary amine catalyst derived from a cinchona alkaloid, the cyclization proceeds with high yields and excellent enantioselectivities (up to 99% ee). semanticscholar.org

| Catalytic System | Reaction Type | Substrates | Product Type | Selectivity |

| Chiral Phosphoric Acid (CPA) | Dearomatization | 2,3-Disubstituted Indoles, Naphthoquinone monoimines | Chiral Indolenines / Fused Indolines | High yields, excellent ee. nih.gov |

| Ni(ClO₄)₂-Chiral BOX Complex | Friedel-Crafts Alkylation | Dihydroindoles, Nitrostyrenes | C2-Alkylated Dihydroindoles | Up to 95% yield, up to 91% ee. nih.gov |

| Cinchona Alkaloid-derived Amine | Intramolecular Michael Addition | (E)-3-(2-(2-oxopropylamino)aryl)prop-2-en-1-ones | 2,3-Disubstituted Indolines | Up to 20:1 dr, up to 99% ee. semanticscholar.org |

This table summarizes selected asymmetric catalytic methods for the synthesis of chiral indoline derivatives.

Multi-component Reactions for Diversification

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. arkat-usa.orgbeilstein-journals.org MCRs are characterized by high atom economy, procedural simplicity, and their ability to rapidly generate libraries of structurally diverse molecules from simple precursors. arkat-usa.orgacs.org

Indole derivatives are frequently used as components in MCRs to create functionalized heterocyclic systems. arkat-usa.org

Ugi Reaction: This four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide is a versatile tool for creating peptide-like structures. Post-Ugi modifications, such as cyclization via Dieckmann condensation or Buchwald-Hartwig amination, can lead to complex heterocyclic scaffolds. beilstein-journals.org

Petasis Reaction: The Petasis boronic acid-Mannich reaction can involve N-substituted indoles, ethyl glyoxylic acid, and boronic acids to form α-(N-substituted indole)carboxylic acids. acs.org

Telescoped MCR: A one-pot approach for synthesizing furan-2(5H)-one derivatives involves the telescoped multicomponent reaction of an indole, a glyoxal, and Meldrum's acid. The reaction proceeds through a series of condensations and an intramolecular cyclization. mdpi.com

These MCR strategies provide powerful platforms for the diversification of the this compound core, enabling the exploration of a wide chemical space for applications in drug discovery and materials science.

Flow Chemistry Applications in Dihydroindole Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. researchgate.net Its application to the synthesis of heterocyclic compounds, including dihydroindoles, is a subject of ongoing research. While specific literature detailing the flow synthesis of this compound is not abundant, the principles can be extrapolated from established indole and dihydroindazole syntheses. researchgate.net

One relevant approach involves the continuous-flow hydrogenation of a suitable nitro-precursor. For instance, the Reissert indole synthesis, which involves the reduction of a nitro group followed by cyclization, has been successfully adapted to flow chemistry using H-Cube systems. researchgate.net This method provides rapid access to indole-2-carboxylic acid esters. researchgate.net A similar strategy could be envisioned for this compound, starting from a substituted 2-nitrostyrene derivative which would undergo reduction and cyclization under continuous flow conditions. The advantages of such a process would include precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity compared to batch processing. researchgate.net

Furthermore, multi-step continuous flow assemblies have been developed for complex heterocycles, demonstrating the potential for tandem reactions without the isolation of intermediates. nih.gov This approach could be applied to construct the 4-methoxy-dihydroindole core and subsequently functionalize it in a continuous sequence.

Functionalization and Derivatization of the this compound Core

The this compound scaffold possesses multiple sites for chemical modification, including the aromatic ring, the nitrogen atom, and the benzylic and homobenzylic positions of the dihydro-pyrrole ring.

Electrophilic Aromatic Substitution on the Dihydroindole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic systems. wikipedia.org In this compound, the reactivity and regioselectivity of SEAr are governed by the combined directing effects of the methoxy group and the dihydro-aminoethyl moiety fused to the benzene ring.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. youtube.commasterorganicchemistry.com The fused dihydro-pyrrole ring, specifically the nitrogen atom, also influences the electron density of the aromatic ring. The positions ortho and para to the methoxy group are C5 and C7, and C6 respectively. Therefore, electrophilic attack is predicted to occur preferentially at these positions. The steric hindrance from the adjacent fused ring may influence the ratio of substitution at the available positions.

| Position | Relation to Methoxy Group | Predicted Reactivity |

| C5 | ortho | Activated |

| C6 | para | Activated |

| C7 | ortho | Activated |

This interactive table summarizes the directing effects for electrophilic aromatic substitution.

N-Alkylation and Acylation Strategies

The secondary amine nitrogen in the dihydroindole ring is a nucleophilic center and readily undergoes alkylation and acylation.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. A variety of methods can be employed, often involving the deprotonation of the N-H bond with a base followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). beilstein-journals.org This method has been shown to be highly effective for the N-alkylation of indazoles, a related heterocyclic system, with excellent regioselectivity. beilstein-journals.org The choice of alkylating agent can range from simple alkyl halides to more complex electrophiles. beilstein-journals.org Copper-catalyzed methods have also been developed for the enantioselective N-alkylation of indole derivatives, showcasing advanced strategies for introducing chirality. nih.gov

N-Acylation: The introduction of an acyl group (R-C=O) onto the nitrogen atom can be achieved by reacting the dihydroindole with an acyl chloride or an acid anhydride, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. This reaction is typically high-yielding and serves to protect the nitrogen, modify the electronic properties of the molecule, or introduce a functional handle for further elaboration.

C-Alkylation and C-Acylation at Specific Positions

C-alkylation and C-acylation are typically achieved through Friedel-Crafts reactions, which are a cornerstone of electrophilic aromatic substitution. youtube.commasterorganicchemistry.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com For this compound, the alkylation would be directed to the positions activated by the methoxy group (C5, C6, and C7). A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group is also activating. youtube.com Furthermore, carbocation rearrangements of the alkylating agent can occur. masterorganicchemistry.com

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. organic-chemistry.org Unlike alkylation, the resulting acyl group is deactivating, which prevents further acylation of the product. youtube.comorganic-chemistry.org This makes Friedel-Crafts acylation a more controlled and synthetically useful reaction for producing mono-substituted products. organic-chemistry.org The acylation of this compound would also occur at the positions activated by the methoxy group. The resulting ketone can then be reduced to an alkyl group if desired, providing a workaround to the issues of polyalkylation and rearrangement associated with direct alkylation.

| Reaction | Reagents | Key Features |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | Prone to polyalkylation and carbocation rearrangements. youtube.com |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis Acid | Product is deactivated, preventing polysubstitution. No rearrangements. organic-chemistry.org |

This interactive table compares key features of Friedel-Crafts alkylation and acylation.

Introduction of Halogen, Nitro, and Amino Groups

These functional groups are typically introduced via electrophilic aromatic substitution reactions.

Halogenation: The introduction of chlorine, bromine, or iodine onto the aromatic ring can be achieved using the elemental halogen (e.g., Br₂) with a Lewis acid catalyst or using alternative halogenating agents like N-bromosuccinimide (NBS). The reaction is directed by the activating methoxy group to the ortho and para positions.

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) electrophile. The strong activating effect of the methoxy group directs the nitration to the C5, C6, and C7 positions. N-nitration can also be a competing reaction under certain conditions. figshare.comresearchgate.net

Amination: An amino group (-NH₂) is typically introduced indirectly. First, a nitro group is installed via nitration. Subsequently, the nitro group is reduced to an amino group. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Sn, Fe, or Zn in HCl).

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions typically require an organohalide or triflate derivative of the this compound scaffold as a starting material. A halogen atom, introduced as described in section 2.3.4, serves as a handle for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the halo-dihydroindole with an organoboron reagent to form a new C-C bond. It is widely used due to the stability and low toxicity of the boronic acid reagents.

Stille Coupling: This reaction involves the coupling of the halo-dihydroindole with an organotin compound. nih.gov It is known for its tolerance of a wide range of functional groups. nih.gov

Heck Coupling: This reaction forms a C-C bond between the halo-dihydroindole and an alkene.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the halo-dihydroindole with an amine. This provides a direct route to N-aryl or N-alkyl derivatives at the aromatic ring positions.

These cross-coupling reactions significantly expand the synthetic utility of the this compound core, allowing for the construction of complex molecular architectures.

Advanced Spectroscopic and Computational Characterization of 4 Methoxy 2,3 Dihydro 1h Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of chemical shifts, coupling constants, and various 2D correlation experiments, a comprehensive picture of the atomic connectivity and spatial arrangement of 4-methoxy-2,3-dihydro-1H-indole can be assembled.

1H NMR Chemical Shift Analysis and Coupling Constants

The proton (¹H) NMR spectrum of this compound provides crucial information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton, while the coupling constants (J) reveal the connectivity between neighboring protons. ubc.camnstate.edu

In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring of the indoline (B122111) core will appear in the downfield region, generally between 6.0 and 7.5 ppm. The specific shifts are influenced by the electron-donating methoxy (B1213986) group at the 4-position. The protons of the dihydro-pyrrole ring, being more aliphatic in nature, will resonate at higher fields (further upfield). The methylene (B1212753) protons at positions 2 and 3 will likely appear as multiplets due to coupling with each other and potentially with the N-H proton. The methoxy group protons will present as a sharp singlet, typically around 3.8-4.0 ppm. The N-H proton can appear over a wide range and may be broadened due to exchange.

Detailed analysis of coupling constants helps to confirm the substitution pattern and the connectivity within the molecule. For instance, the coupling between the aromatic protons can confirm their relative positions on the benzene ring.

13C NMR Chemical Shift Analysis

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. oregonstate.edu The chemical shifts of the carbon atoms are spread over a much wider range than proton shifts, which often allows for the resolution of all unique carbon signals.

For this compound, the aromatic carbons will resonate in the range of approximately 100-150 ppm. The carbon atom attached to the methoxy group (C-4) will be significantly shielded and appear at a characteristic upfield position within the aromatic region. The other aromatic carbons will have shifts determined by their position relative to the methoxy group and the fused pyrrole (B145914) ring. The aliphatic carbons of the dihydro-pyrrole ring (C-2 and C-3) will appear at much higher fields, typically in the range of 20-50 ppm. The methoxy carbon will have a distinct signal around 55-60 ppm.

| Carbon Position | Typical Chemical Shift (ppm) |

| C-2 | 40-50 |

| C-3 | 25-35 |

| C-3a | 120-130 |

| C-4 | 150-160 |

| C-5 | 110-120 |

| C-6 | 120-130 |

| C-7 | 115-125 |

| C-7a | 140-150 |

| -OCH₃ | 55-60 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the dihydro-pyrrole ring (H-2 and H-3) and between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of protonated carbons by linking the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments identified by COSY and HSQC. For example, HMBC can show correlations from the methoxy protons to the C-4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is crucial for determining the stereochemistry and conformation of molecules. For a planar molecule like this compound, NOESY can confirm the through-space proximity of the methoxy protons to the H-5 proton.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govbiorxiv.org

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the molecular formula. For this compound (C₉H₁₁NO), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

Electron ionization (EI) is a common ionization technique that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule. The fragmentation of this compound would likely involve the loss of a methyl group from the methoxy moiety, the loss of the methoxy group itself, and cleavages within the dihydro-pyrrole ring. Analyzing these fragmentation pathways can provide valuable structural information that complements the data obtained from NMR spectroscopy. researchgate.netdtic.mil

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. pressbooks.publibretexts.orglibretexts.org The IR spectrum shows absorptions at specific frequencies corresponding to the vibrations of the chemical bonds.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 (sharp, medium intensity) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (ether) | Stretching | 1000-1300 (strong) |

| C-N (amine) | Stretching | 1000-1350 |

The presence of a sharp peak in the 3300-3500 cm⁻¹ region would be indicative of the N-H group in the indoline ring. youtube.comyoutube.com The strong absorption in the 1000-1300 cm⁻¹ range would be characteristic of the C-O stretching of the methoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore, the part of the molecule that absorbs light.

The indole (B1671886) ring system is a well-known chromophore. The presence of the methoxy group, an auxochrome, on the benzene ring of this compound will influence the electronic transitions. Generally, indole and its derivatives exhibit two main absorption bands in the UV region, corresponding to π → π* transitions. nih.govcore.ac.uk The methoxy group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to the unsubstituted indoline. The position of these bands can provide insight into the electronic structure of the molecule. psu.edu

| Compound | Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Indole | Cyclohexane | ~219 | ~270, ~287 |

| This compound | Ethanol | (Expected >220) | (Expected >290) |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related indole analogues provides valuable insights into the expected solid-state conformation of this compound. X-ray crystallography is a powerful technique that elucidates the precise arrangement of atoms in a crystalline solid, offering detailed information on bond lengths, bond angles, and intermolecular interactions.

Bond Lengths and Bond Angles Analysis

The geometry of the dihydroindole core is expected to be largely planar, with some potential for a slight twist in the saturated five-membered ring. In analogous structures, such as 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the dihydroindene moiety is nearly planar. The bond lengths and angles are generally within the expected ranges for their respective bond types. For instance, in N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, the bond lengths and angles within the indole ring are consistent with other reported indole imine compounds. nih.gov

To illustrate typical bond parameters, a table of expected bond lengths for the core structure of this compound is presented below, based on standard values and data from related structures.

| Bond | Expected Length (Å) |

| C-C (aromatic) | 1.36 - 1.41 |

| C-N (indole ring) | 1.37 - 1.39 |

| C-C (dihydro) | 1.52 - 1.54 |

| C-N (dihydro) | 1.46 - 1.48 |

| C-O (methoxy) | 1.36 - 1.43 |

| O-CH3 (methoxy) | 1.42 - 1.44 |

This table represents generalized bond lengths and may vary in the specific crystal structure.

Torsional Angles and Conformational Preferences

Torsional angles, or dihedral angles, are critical in defining the three-dimensional shape of a molecule. For this compound, the key torsional angle would be that which describes the orientation of the methoxy group relative to the indole ring. In related structures, methoxy groups tend to lie nearly coplanar with the aromatic ring to maximize resonance stabilization. For example, in one analogue, the torsion angles for the methoxy groups were found to be 2.7(4)° and 6.6(5)°. sciencepublishinggroup.com The conformation of the five-membered dihydro-pyrrole ring is also of interest. It can adopt various puckered conformations, such as an envelope or twist, to minimize steric strain.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In indole derivatives, N-H groups can act as hydrogen bond donors, while oxygen atoms of methoxy groups and the π-system of the aromatic ring can act as acceptors. openaccesspub.org For instance, in the crystal structure of N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine, neighboring molecules form centrosymmetric dimers through pairs of N—H⋯N intermolecular hydrogen bonds. nih.gov The crystal packing of this compound would likely involve similar interactions, leading to the formation of well-ordered three-dimensional lattices. Hirshfeld surface analysis is a useful tool to visualize and quantify these intermolecular contacts. sciencepublishinggroup.com

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate the geometric and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

DFT calculations are widely used to predict the most stable (optimized) geometry of a molecule by minimizing its energy. These calculations can provide accurate predictions of bond lengths, bond angles, and torsional angles that are often in good agreement with experimental X-ray data. nih.gov For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger) to obtain the optimized structure in the gas phase or in a simulated solvent environment. sciencepublishinggroup.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

DFT calculations can be used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. For an analogue, 4-Methoxy-N-(3-phenylallylidene) aniline, the HOMO and LUMO energies were calculated using the B3LYP method with a 6-31G* basis set. sciencepublishinggroup.com The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. In the case of this compound, the HOMO is expected to have significant contributions from the indole nitrogen and the methoxy-substituted benzene ring, while the LUMO would likely be distributed over the aromatic system.

A representative table of calculated HOMO-LUMO gap energies for related indole derivatives is shown below.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenyl... | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 |

| Quinazolinone derivative 2 | B3LYP/6-311G(d,p) | - | - | 4.690 |

| Quinazolinone derivative 5 | B3LYP/6-311G(d,p) | - | - | 1.522 |

Note: The values are specific to the cited compounds and computational methods and serve as illustrative examples.

The analysis of the HOMO-LUMO gap and the distribution of these orbitals provides valuable insights into the electrophilic and nucleophilic sites of the molecule, guiding the prediction of its reactivity in various chemical transformations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, ligand binding, and intermolecular interactions, which are difficult to capture with experimental techniques alone. nih.govunamur.be

For this compound and its analogues, MD simulations can offer profound insights into their conformational dynamics. nih.gov These simulations can explore the flexibility of the 2,3-dihydro-1H-indole ring system, revealing its preferred conformations and the energy barriers between them. Furthermore, the rotational freedom of the methoxy substituent can be analyzed to understand its spatial orientation and influence on molecular interactions.

MD simulations are particularly valuable for understanding how a molecule interacts within a complex environment, such as the active site of a protein. nih.gov By simulating the molecule in a solvated, biological setting, one can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize a particular binding pose. unamur.be This information is critical for lead optimization in drug discovery, as it can guide modifications to improve binding affinity and efficacy. nih.gov Studies on the human indoleamine 2,3-dioxygenase 1 (hIDO1) enzyme, for example, have used MD to investigate the dynamic behavior of loops within the active site and how they interact with substrates like L-Tryptophan. unamur.be Similarly, MD simulations can be used to predict how ligands induce conformational rearrangements in their target proteins. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) provide a quantitative framework for predicting the chemical reactivity and stability of molecules. mdpi.comrsc.org These descriptors are calculated from the electronic structure of the molecule and offer insights into its behavior in chemical reactions without the need for experimental procedures. mdpi.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding electronic transitions and reactivity. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the molecule is more reactive and easily polarizable. nih.gov Other global reactivity descriptors, such as ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. mdpi.com Ionization potential relates to the molecule's ability to donate an electron, while electron affinity describes its ability to accept one. Chemical hardness represents the resistance to change in electron distribution, with hard molecules being less reactive and soft molecules being more reactive. mdpi.com These descriptors are widely used to rationalize molecular properties and predict the outcomes of chemical reactions. mdpi.comresearchgate.net

Table 4: Key Quantum Chemical Descriptors and Their Significance in Reactivity Prediction

| Descriptor | Formula | Interpretation and Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron; indicates electron-donating ability. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added; indicates electron-accepting ability. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to deformation of the electron cloud. Hard molecules are less reactive. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ ≈ -(I+A)/2) | Measures the propensity of a species to accept electrons; a global reactivity index. |

Compound Index

Reactivity and Reaction Mechanisms of 4 Methoxy 2,3 Dihydro 1h Indole

Reactivity Enhancement due to Methoxy (B1213986) Group Activation

The presence of a methoxy group (-OCH₃) at the 4-position of the dihydroindole ring system plays a crucial role in activating the molecule towards various chemical reactions. chim.it This electron-donating group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. chim.itwikipedia.org

The activation by the methoxy group is a well-established principle in organic chemistry. chim.itwikipedia.org In the context of the dihydroindole scaffold, this enhanced reactivity can direct the course of reactions, leading to specific substitution patterns. chim.it The increased nucleophilicity of the aromatic ring facilitates reactions that might otherwise require harsher conditions. chim.it

Electrophilic Reactivity and Regioselectivity

The electron-donating nature of the methoxy group in 4-methoxy-2,3-dihydro-1H-indole directs electrophilic substitution primarily to the positions ortho and para to it. However, the fusion of the pyrrolidine ring introduces additional complexity to the regioselectivity of these reactions.

Studies on related methoxy-activated indole (B1671886) systems have shown that electrophilic substitution can occur at various positions on the benzene (B151609) ring. chim.it For instance, in the Fischer indole synthesis of methoxy-substituted phenylhydrazones, the position of the methoxy group can lead to the formation of different regioisomers, and in some cases, unexpected products due to cyclization on the side of the methoxy substituent. nih.gov

The regioselectivity of reactions involving indole arynes, which are highly reactive intermediates, is also significantly influenced by the position of substituents. While 4,5- and 5,6-indolynes may show little to no regioselectivity in cycloaddition reactions, 6,7-indolynes can exhibit remarkable regioselectivity due to polar effects. nih.gov This highlights the subtle electronic influences that dictate the outcome of reactions on the indole core.

Nucleophilic Reactivity and Transformations

The this compound scaffold can also participate in nucleophilic reactions. The nitrogen atom in the dihydro-pyrrole ring possesses a lone pair of electrons, rendering it nucleophilic. This allows for reactions such as N-alkylation and N-acylation.

Furthermore, the dihydroindole ring system can be a precursor to other functionalized indole derivatives through various transformations. For example, oxidation of the dihydroindole can lead to the corresponding indole. The presence of the methoxy group can influence the ease of this oxidation.

Radical Reactions Involving the Dihydroindole Core

The dihydroindole core can undergo radical reactions, often initiated by radical initiators or photochemical methods. Research on related methoxyindoles has demonstrated that UV irradiation can lead to the formation of indolyl radicals through the cleavage of the N-H bond. rsc.org These radical species can then participate in further reactions, such as isomerization. rsc.org

While specific studies on the radical reactions of this compound are not extensively detailed in the provided results, the general principles of radical chemistry on the indole nucleus suggest that radical additions and cyclizations are plausible pathways for functionalization. researchgate.net

Ring-Opening and Ring-Expansion Reactions

The dihydroindole ring system can be subject to ring-opening and ring-expansion reactions under specific conditions, leading to the formation of different heterocyclic or carbocyclic structures. For instance, the reaction of indoles with carbenes generated from diazirines can lead to a one-carbon ring expansion, forming quinolinium salts. nih.gov

While direct examples for this compound are not provided, the general reactivity pattern suggests its potential to undergo similar transformations. The electronic nature of the methoxy group could influence the feasibility and outcome of such rearrangements.

Stereoselective Transformations and Control

The presence of a stereocenter in derivatives of this compound opens up the possibility of stereoselective transformations. The synthesis of enantiomerically pure or enriched compounds is a significant goal in medicinal chemistry.

For instance, iridium-catalyzed asymmetric [4+3] cycloadditions of 4-indolyl allylic alcohols have been shown to proceed with high diastereoselectivity and enantioselectivity, demonstrating that the indole nucleus can serve as a scaffold for stereocontrolled synthesis. beilstein-journals.org While this example does not specifically use this compound, it illustrates the potential for achieving stereoselectivity in reactions involving the indole core.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling their outcomes. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling.

For example, mechanistic insights into the Gassman oxindole (B195798) synthesis, which can be applied to prepare related structures, reveal the formation of a reactive N-chloro intermediate followed by nucleophilic attack and oxidative cyclization. benchchem.com Similarly, investigations into the Fischer indole synthesis have elucidated the complex reaction pathways, including the potential for abnormal products depending on the substitution pattern. nih.gov

Computational studies, such as those using density functional theory (DFT), have been employed to understand the regioselectivity of indole aryne cycloadditions, revealing the importance of electronic effects in determining the preferred reaction pathway. nih.gov

Applications of 4 Methoxy 2,3 Dihydro 1h Indole and Its Derivatives in Medicinal Chemistry and Materials Science

Role as a Building Block in Pharmaceutical Development

4-Methoxy-2,3-dihydro-1H-indole is a key intermediate compound extensively utilized in pharmaceutical research and development. chemimpex.comchemimpex.com Its stability and the capacity to undergo various chemical transformations provide researchers with a robust tool for creating new molecules. chemimpex.com The hydrochloride salt form of this compound is often used to enhance solubility, making it highly suitable for a range of biological assays and formulations in the drug discovery process. chemimpex.com

The chemical structure of this compound makes it an ideal precursor for the synthesis of a wide array of indole (B1671886) derivatives. Researchers have leveraged this compound to create more complex molecules with significant biological activities. chemimpex.comchemimpex.com The indole motif is a significant component in the quest for innovative drugs, and starting with a functionalized dihydroindole allows for the construction of novel N-substituted indole derivatives and other complex heterocyclic systems. researchgate.net The synthesis of methoxy-activated indoles is a known strategy for diversifying the regiochemical behavior of the indole ring system, enhancing its reactivity toward various chemical transformations. chim.it These derivatives have been investigated for a range of therapeutic properties, including anti-inflammatory and anticancer activities. chemimpex.com

The unique structure of this compound allows it to interact effectively with biological targets, making it particularly beneficial in the development of new therapeutic agents. chemimpex.com It serves as a foundational element in drug discovery, with its derivatives being explored for a multitude of pharmacological applications. nih.gov The versatility of the indole scaffold enables the design of compounds that can target a wide range of receptors and enzymes. nih.gov Natural products containing the indole core have historically been a rich source for drug discovery, and synthetic intermediates like this compound allow for the systematic development of new drug candidates. mdpi.com

Medicinal Chemistry Research and Structure-Activity Relationships (SAR)

In medicinal chemistry, understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into effective drugs. nih.gov The 2,3-dihydroindole scaffold, also known as an indoline (B122111), is a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov Research on derivatives of this compound focuses on how modifications to its structure affect its biological activity, guiding the design of more potent and selective therapeutic agents. nih.govacs.org

This compound and its derivatives are prominently featured in research targeting neurological disorders. chemimpex.comchemimpex.com Dihydroindoles are considered promising agents for synthesizing new compounds with potential neuroprotective properties. mdpi.comnih.gov The structural core is utilized in the development of drugs that modulate neurotransmitter systems. chemimpex.com For example, research into new analogs of the hormone melatonin, which is involved in regulating sleep-wake cycles, has utilized dihydroindole derivatives to explore binding affinity at melatonin receptors. mdpi.comnih.gov Furthermore, indole derivatives have been investigated for their therapeutic potential in models of Parkinson's disease by targeting neuroinflammation and oxidative stress. mdpi.com

Table 1: Investigated Therapeutic Areas for Dihydroindole Derivatives

| Therapeutic Area | Research Focus | Key Findings |

| Neurological Disorders | Development of agents for neuroprotection and modulating neurotransmitter systems. chemimpex.comchemimpex.com | Dihydroindoles show promise as scaffolds for melatonin receptor analogs and in models of Parkinson's disease. mdpi.commdpi.com |

| Neuropharmacology | Investigation of neurotransmitter systems to understand brain function. chemimpex.comchemimpex.com | The scaffold is used to create tools for studying and potentially treating mental health conditions. chemimpex.com |

| Inflammation | Synthesis of derivatives with anti-inflammatory properties. chemimpex.com | Derivatives have shown potential to inhibit inflammatory mediators. chemimpex.comnih.gov |

The this compound framework is a valuable tool in neuropharmacology. chemimpex.com It is employed in studies aimed at understanding neurotransmitter systems, which is fundamental to deciphering brain function and developing treatments for various mental health conditions. chemimpex.com The ability to synthesize a variety of derivatives from this starting material allows researchers to probe the specific structural requirements for interaction with different neurological targets. chemimpex.com

Researchers have actively explored the potential of indole derivatives synthesized from this compound for their anti-inflammatory properties. chemimpex.comchemimpex.com The indole nucleus is a common feature in many compounds known to possess anti-inflammatory activity. openmedicinalchemistryjournal.com Studies on related methoxy-substituted compounds have demonstrated the ability to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2. nih.govmdpi.com The investigation into these derivatives is part of a broader effort to develop new anti-inflammatory agents by targeting pathways involved in the inflammatory response. nih.gov

Anticancer and Antiproliferative Activities of Derivatives

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer and antiproliferative agents. These compounds exert their effects through various mechanisms, most notably by interfering with cellular division processes such as tubulin polymerization and inhibiting key enzymes like topoisomerase.

One area of focus has been the development of tubulin polymerization inhibitors. Certain indole derivatives linked to chalcones, based on the structure of phenastatin, have shown potent activity. For instance, an analogue with 1-methyl and 2,3-methoxy substituents was found to be highly effective against the human oral cancer cell line SCC-29B, with a GI₅₀ value of 0.96 μmol/L. chemimpex.com Similarly, a series of novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors that bind to the colchicine site. Compound 12d from this series exhibited potent antiproliferative activity against four cancer cell lines, with IC₅₀ values ranging from 0.028 to 0.087 µM. The presence of a 4,5,6-trimethoxy substitution on the core structure was crucial for this high potency.

Other derivatives, such as those incorporating a 4-anilinoquinolinylchalcone structure, have also shown promise. The compound (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a ) displayed high cytotoxicity against breast cancer cells (MDA-MB-231) while showing low toxicity to normal cells. mdpi.com Its mechanism involves the depletion of ATP and the induction of apoptosis through reactive oxygen species (ROS)-dependent activation of caspases 3/7. mdpi.com The presence of an electron-donating methoxy (B1213986) group on the phenyl ring was found to enhance cytotoxic activity compared to an electron-withdrawing group. mdpi.com

Furthermore, indole derivatives have been investigated as topoisomerase inhibitors. A series of 4-thiazolidinones indole derivatives demonstrated anti-proliferative activity by inhibiting topoisomerase IIα. chemimpex.com

Table 1: Anticancer and Antiproliferative Activity of Selected Derivatives

| Compound | Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Proposed Mechanism of Action |

| Analogue 15 | Indole-linked chalcone | SCC-29B (Oral) | GI₅₀ = 0.96 µM | Tubulin polymerization inhibitor chemimpex.com |

| Compound 12d | Dihydro-1H-indene | K562, A549, HCT116, MCF-7 | IC₅₀ = 0.028 - 0.087 µM | Tubulin polymerization inhibitor |

| Compound 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | IC₅₀ < 2.03 µM | ATP depletion, ROS-dependent apoptosis mdpi.com |

| Thiazoles 5d/5e | Diphyllin thiazole | HepG2 (Liver) | IC₅₀ = 0.3 - 0.4 µM | V-ATPase inhibition nih.gov |

| Compound 29b | Indole-thiosemicarbazone | A-549 (Lung), Hep-G2 (Liver) | IC₅₀ = 11.77 - 11.91 µmol/L | Topoisomerase IIα inhibition chemimpex.com |

Antimicrobial (Antibacterial, Antifungal, Antiviral) Potentials

The indole scaffold is a key component in the development of new antimicrobial agents, with derivatives showing broad-spectrum activity against various pathogens, including multidrug-resistant strains. chemimpex.comnih.gov Modifications, including the introduction of methoxy groups and hybridization with other heterocyclic rings like triazoles and thiadiazoles, have yielded compounds with potent antibacterial and antifungal properties. chemimpex.com

In one study, a series of indole derivatives substituted with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties were evaluated. The indole-triazole derivative 3d and the indole-thiadiazole derivative 2h were particularly effective against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. chemimpex.com Notably, compound 3d also demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), proving more effective than the standard drug ciprofloxacin. chemimpex.com

The antifungal potential of these derivatives is also significant. Many of the tested indole-triazole and indole-thiadiazole compounds showed excellent activity against Candida krusei and moderate activity against Candida albicans. chemimpex.com Specifically, compounds 1b, 2b-d, and 3b-d were the most effective against C. albicans, with MIC values of 3.125 µg/mL. chemimpex.com The presence of a chloro substituent on the phenyl group attached to the heterocyclic ring was noted to be beneficial for activity. chemimpex.com Other research has also highlighted the antiviral activities of various indole derivatives. nih.gov

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound | Derivative Class | Microorganism(s) | Activity (MIC) |

| 2h | Indole-thiadiazole | S. aureus | 6.25 µg/mL chemimpex.com |

| 3d | Indole-triazole | S. aureus, MRSA | 6.25 µg/mL chemimpex.com |

| 2c | Indole-thiadiazole | MRSA | < 6.25 µg/mL chemimpex.com |

| 1b, 2b-d, 3b-d | Indole-carbothioamide/thiadiazole/triazole | C. albicans | 3.125 µg/mL chemimpex.com |

| 5c | Glyoxylamide | S. aureus | Not specified, but identified as highly active nih.gov |

| 5h | Glyoxylamide | C. albicans | Not specified, but identified as highly active nih.gov |

Antidiabetic and Antimalarial Activities

Indole alkaloids and their synthetic derivatives have been identified as promising templates for the development of both antimalarial and antidiabetic agents. chemicalbook.comnih.gov

In the realm of antimalarial research, indole derivatives have shown activity against both drug-sensitive and drug-resistant strains of Plasmodium. chemicalbook.com The development of endochin-like quinolones (ELQs), which are structurally related, has led to potent orally active antimalarial compounds. These molecules are designed to enhance metabolic stability and overcome resistance mechanisms seen with other drugs. One small molecule, MCL , was identified for its ability to inhibit an essential protein in Plasmodium falciparum involved in red blood cell invasion. It demonstrated a significant parasite clearance rate of 83.75% at a 50 μM dose and acted as a schizonticidal drug. nih.gov

For antidiabetic applications, certain prenylated indole-terpenoids isolated from fungi have shown the ability to inhibit glucagon-induced hepatic glucose output. In a study on compounds isolated from Penicillium sp., four new indole-terpenoids exhibited moderate antidiabetic effects. The compounds were found to inhibit hepatic glucose output and decrease intracellular cAMP content in primary hepatocytes. Compound 4 was the most potent, with an EC₅₀ value of 25.20 μM for the inhibition of glucagon-induced hepatic glucose output. nih.gov

Table 3: Antidiabetic and Antimalarial Activity of Selected Derivatives

| Compound | Derivative Class | Therapeutic Area | Bioactivity | Target/Mechanism |

| MCL | Benzo[g]indazole derivative | Antimalarial | 83.75% parasite clearance (at 50 µM) | Inhibition of P. falciparum Apetala 2-invasion transcription factor nih.gov |

| Compound 1 | Prenylated indole-terpenoid | Antidiabetic | EC₅₀ = 67.23 µM | Inhibition of hepatic glucose output nih.gov |

| Compound 3 | Prenylated indole-terpenoid | Antidiabetic | EC₅₀ = 49.46 µM | Inhibition of hepatic glucose output nih.gov |

| Compound 4 | Prenylated indole-terpenoid | Antidiabetic | EC₅₀ = 25.20 µM | Inhibition of hepatic glucose output nih.gov |

Anticonvulsant and Anticholinesterase Activities

Derivatives containing the 4-methoxy moiety have been evaluated for their potential in treating neurological disorders, showing notable anticonvulsant and anticholinesterase activities.

A series of mono-, di-, and trimethylated derivatives of 4-methoxybenzanilide were synthesized and evaluated for anticonvulsant effects. Among them, 4-methoxy-2,6-dimethylbenzanilide (4 ) was particularly potent. When administered intraperitoneally to mice, it showed a median anticonvulsant potency (ED₅₀) of 18.58 mg/kg in the maximal electroshock (MES) test, with a protective index of 7.2. The oral administration of the same compound resulted in an ED₅₀ of 27.40 mg/kg and an improved protective index of 12.5, indicating a good separation between efficacy and neurotoxicity.

In the context of Alzheimer's disease, the inhibition of cholinesterase enzymes (AChE and BChE) is a key therapeutic strategy. Marine-derived indole alkaloids have been identified as a source of potent cholinesterase inhibitors. A study on 3,4-dihydroquinazoline derivatives, which share structural similarities, found that most compounds displayed weak AChE inhibitory activity but strong BChE inhibitory activity. Compounds 8b and 8d were the most active against BChE, with IC₅₀ values of 45 nM and 62 nM, respectively, and showed high selectivity for BChE over AChE.

Table 4: Anticonvulsant and Anticholinesterase Activity of Selected Derivatives

| Compound | Derivative Class | Activity | Potency (ED₅₀ / IC₅₀) | Selectivity / Protective Index (PI) |

| Compound 4 | 4-Methoxybenzanilide | Anticonvulsant (MES test) | ED₅₀ = 18.58 mg/kg (i.p.) | PI = 7.2 |

| Compound 4 | 4-Methoxybenzanilide | Anticonvulsant (MES test) | ED₅₀ = 27.40 mg/kg (oral) | PI = 12.5 |

| Compound 8b | 3,4-Dihydroquinazoline | Anticholinesterase (BChE) | IC₅₀ = 45 nM | 146-fold selective for BChE |

| Compound 8d | 3,4-Dihydroquinazoline | Anticholinesterase (BChE) | IC₅₀ = 62 nM | 161-fold selective for BChE |

Antioxidant Properties

The indole nucleus and associated functional groups, such as methoxy substituents, play a crucial role in the antioxidant activity of its derivatives. These compounds can neutralize free radicals through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer (SET).

Studies on C-3 substituted indole derivatives have shown that the nature of the substituent significantly modulates antioxidant ability. A derivative featuring a pyrrolidinedithiocarbamate moiety demonstrated significant radical scavenging and reducing properties. The unsubstituted indole nitrogen atom is considered mandatory for the observed antioxidant activity.

The role of the methoxy group is particularly important. Research on diindolylmethane (DIM) derivatives showed that the presence of aryl-methoxy substituents greatly enhanced radical scavenging activity compared to unsubstituted or bromo-substituted analogues. The methoxy group is a strong electron-donating group, which increases the stability of the benzene (B151609) ring and enhances its ability to scavenge radicals. Similarly, studies on phenolic acids have confirmed that a higher number of methoxyl groups correlates with higher antioxidant activity as measured by DPPH and FRAP assays.

Table 5: Antioxidant Activity of Selected Derivatives

| Compound/Derivative Class | Assay | Key Finding |

| Indole derivative 12 | DPPH Scavenging, Fe³⁺-Fe²⁺ Reducing | Highest activity among tested C-3 substituted indoles. |

| 6-methoxy-DIM (4c) | DPPH Scavenging | 3-fold more potent than Vitamin E. |

| Phenolic Acids | DPPH, FRAP | More methoxyl groups led to higher antioxidant activity. |

| p-methoxyphenol dimer (2b) | Induction Period Method | Stoichiometric factor (n) of 2.8 for trapping free radicals. |

Development of Compounds Targeting Specific Biological Pathways

The versatility of the this compound scaffold allows for the rational design of derivatives that target specific biological pathways implicated in disease. This targeted approach aims to increase efficacy and reduce off-target effects.

A primary example is the targeting of the tubulin cytoskeleton, which is critical for cell division, motility, and transport. Several indole derivatives have been developed as anti-tubulin agents that bind to the colchicine site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. chemimpex.com

Another key pathway targeted by indole derivatives is the Wnt/β-catenin signaling pathway, which is often overactivated in cancers. The interaction between β-catenin and Transcription factor 4 (TCF4) is a critical step for activating Wnt target genes. Novel 4,7-disubstituted 8-methoxyquinazoline-based derivatives have been designed to inhibit this protein-protein interaction. The most potent compound from this series, 18B , induced apoptosis and inhibited cell migration in colon and liver cancer cells by disrupting β-catenin/TCF4 signaling.

Histone methyltransferases, such as EZH2, are also important targets in oncology. EZH2 is a component of the Polycomb repressive complex 2 (PRC2) and is often dysregulated in malignancies like B-cell lymphomas. CPI-1205, an N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1H-indole-3-carboxamide derivative, was identified as a potent and selective inhibitor of EZH2, demonstrating the potential for indole-based compounds in epigenetic therapy.

Molecular Docking and In Silico Screening for Target Identification and Binding Affinity

Computational methods such as molecular docking and in silico screening are invaluable tools in the development of this compound derivatives. These techniques allow researchers to predict how a compound will bind to a biological target, guiding the synthesis of more potent and selective molecules.

Molecular docking studies have been instrumental in understanding the anticancer activity of indole derivatives. For example, docking simulations of an indole-linked chalcone revealed that it interacts and binds at the colchicine binding site of tubulin, explaining its mechanism as a tubulin polymerization inhibitor. chemimpex.com Similarly, the binding mode of an indole-thiosemicarbazone derivative was elucidated, showing suitable hydrogen bonding and hydrophobic interactions within the ATPase domain of its target, topoisomerase IIα. chemimpex.com

These computational approaches are also used to explore antimicrobial mechanisms. Docking studies of novel heterocyclic scaffolds based on an indole moiety against UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol 14α-demethylase helped identify compounds with the lowest binding energy, which correlated with excellent in vitro antibacterial and antifungal activity. Furthermore, in silico studies have been used to investigate the binding of 3,4-dihydroquinazoline derivatives to cholinesterase enzymes, correctly predicting their higher affinity for BChE over AChE by showing better interaction energies at both the catalytic and peripheral sites of the enzyme.

Applications in Natural Product Synthesis